molecular formula C11H6ClN3O B8306329 6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile

6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile

Cat. No. B8306329
M. Wt: 231.64 g/mol
InChI Key: UDZVNBRHDAVOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile is a useful research compound. Its molecular formula is C11H6ClN3O and its molecular weight is 231.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile

Molecular Formula

C11H6ClN3O

Molecular Weight

231.64 g/mol

IUPAC Name

6-(2-chloropyridin-4-yl)oxypyridine-2-carbonitrile

InChI

InChI=1S/C11H6ClN3O/c12-10-6-9(4-5-14-10)16-11-3-1-2-8(7-13)15-11/h1-6H

InChI Key

UDZVNBRHDAVOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC(=NC=C2)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-hydroxypyridine (38.9 g, 0.3 mol), 2-chloro-6-cyanopyridine (45.7 g, 0.3 mol), and potassium carbonate (45.6 g, 0.3 mol) in N,N-dimethylformamide is refluxed for three hours, cooled and diluted with water and ethyl acetate. The resultant mixture is filtered through a layer of silica gel using ethyl acetate as eluent. The phases are separated and the aqueous phase is extracted with ethyl acetate. The organic extract is combined with the organic phase and the resultant solution is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain a residue. Flash column chromatography of the residue using silica gel and a 7:3 hexane/ethyl acetate solution gives the title product as light brown crystals (56.5 g, 81.3%, mp 114° C.).
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81.3%

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